BenchChemオンラインストアへようこそ!

CDK 4/6 Inhibitor-D6

LC-MS/MS method development bioanalytical method validation therapeutic drug monitoring

CDK 4/6 Inhibitor-D6 (synonym: Ribociclib-d6, LEE011-d6, CAS 1328934-40-2) is a hexa-deuterated analog of the FDA-approved CDK4/6 inhibitor Ribociclib (Kisqali®). The compound incorporates six deuterium atoms at the N,N-bis(trideuteriomethyl)amino position of the piperidine ring system, producing a nominal mass shift of +6 Da (m/z 435.2→441.2 for the precursor ion) relative to the native analyte.

Molecular Formula C₂₂H₂₃D₆ClN₈
Molecular Weight 447.01
Cat. No. B1155229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK 4/6 Inhibitor-D6
Synonyms4-[5-Chloro-3-(1-methylethyl)-1H-pyrazol-4-yl]-N-[5-[4-(dimethylamino)-1-piperidinyl]-2-pyridinyl]-2-pyrimidinamine-D6
Molecular FormulaC₂₂H₂₃D₆ClN₈
Molecular Weight447.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK 4/6 Inhibitor-D6 (Ribociclib-d6): Deuterated Internal Standard for Quantitative Bioanalytical LC-MS/MS Workflows


CDK 4/6 Inhibitor-D6 (synonym: Ribociclib-d6, LEE011-d6, CAS 1328934-40-2) is a hexa-deuterated analog of the FDA-approved CDK4/6 inhibitor Ribociclib (Kisqali®). The compound incorporates six deuterium atoms at the N,N-bis(trideuteriomethyl)amino position of the piperidine ring system, producing a nominal mass shift of +6 Da (m/z 435.2→441.2 for the precursor ion) relative to the native analyte . Its primary function is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of ribociclib in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The parent compound, Ribociclib, is a highly selective CDK4/6 inhibitor with reported IC50 values of 10 nM against CDK4/cyclin D1 and 39 nM against CDK6/cyclin D1, exhibiting over 1,000-fold selectivity versus CDK1/cyclin B .

Why Non-Deuterated or Alternative Deuterated Internal Standards Cannot Substitute CDK 4/6 Inhibitor-D6 in Ribociclib Bioanalysis


Substituting CDK 4/6 Inhibitor-D6 with a non-isotopic structural analog or a deuterated internal standard designed for a different CDK4/6 inhibitor (such as palbociclib-d4 or abemaciclib-d8) introduces quantifiable analytical error. Ribociclib-d6 co-elutes with native ribociclib under reversed-phase chromatographic conditions and shares an identical product ion (m/z 252.1), enabling near-perfect correction for ion suppression or enhancement caused by matrix effects . A structural analog internal standard would exhibit different extraction recovery and ionization efficiency, while a non-co-eluting deuterated standard may fail to correct matrix effects that vary across the elution window . Critically, the Alshogran et al. (2023) validation demonstrated that using ribociclib-D6 as the internal standard achieved complete extraction recovery and negligible analyte-to-IS matrix effect ratio, with intra- and inter-day bias and CV within ±15% across a 1.008–1027.624 ng/mL linear range . These performance parameters are directly tied to the isotopic identity of the internal standard and cannot be assumed when substituting with a different deuterated compound.

CDK 4/6 Inhibitor-D6: Quantitative Differentiation Evidence Versus Competing Internal Standards


MRM Mass Shift of +6 Da Enables Baseline-Resolved Quantification Free from Isotopic Cross-Talk in Multi-Analyte CDK4/6 Panels

CDK 4/6 Inhibitor-D6 provides a precursor ion mass shift from m/z 435.2 (native ribociclib) to m/z 441.2 (d6-ribociclib), sharing an identical product ion at m/z 252.1 . This +6 Da shift exceeds the +4 Da shift of palbociclib-d4 (Δm/z 448→452) and is distinct from the +8 Da shift of abemaciclib-d8 (Δm/z 507→515), which serves an entirely different analyte . The six-deuterium incorporation is sufficient to eliminate isotopic cross-talk between the internal standard channel and the native analyte M+2/M+4 isotope envelope, a concern with only 3–4 deuterium labels . In the Kala et al. (2017) method, ribociclib and d6-ribociclib were simultaneously monitored in positive ion MRM mode using these distinct Q1→Q3 transitions, with an LLOQ of 62.5 ng/mL in mouse plasma (S/N >30) and 0.1 ng/mL in Ringer's solution (S/N >13) .

LC-MS/MS method development bioanalytical method validation therapeutic drug monitoring

Isotopic Enrichment ≥98% with Chemical Purity >99%: Specification Advantage Over Generic Deuterated Reference Materials

Commercial suppliers of CDK 4/6 Inhibitor-D6 (Ribociclib-d6) report chemical purity exceeding 99% and isotopic enrichment of ≥98% (D6 incorporation) , with one major supplier (MedChemExpress) certifying purity at 99.9% for the free base form . For the hydrochloride salt form, purity is specified at 98.3% . In comparison, alternative deuterated CDK4/6 inhibitor internal standards show variable specifications: palbociclib-d4 and abemaciclib-d8 are typically supplied at ≥98% chemical purity but serve different target analytes . The isotopic enrichment specification of ≥98% ensures that <2% of the internal standard signal arises from unlabeled (d0) or under-labeled (d1–d5) species, minimizing background interference at the native ribociclib MRM channel that could compromise LLOQ accuracy. This is operationally significant: in the Braal et al. (2021) DBS method validation, the use of ribociclib-d6 with this enrichment specification contributed to achieving an LLOQ of 10.0 ng/mL in dried blood spots with within-run precision ≤10.6% and between-run precision ≤1.07% .

isotopic purity reference standard qualification bioanalytical quality control

Complete Extraction Recovery and Negligible Matrix Effect: Validated Performance Differentiating Ribociclib-d6 from Non-Isotopic Internal Standards

The Alshogran et al. (2023) validation study quantitatively demonstrated that when ribociclib-D6 is employed as the internal standard in a protein precipitation-based LC-MS/MS method, complete extraction recovery of ribociclib was achieved and a negligible matrix effect on the analyte-to-internal standard ratio was observed across the validated concentration range (1.008–1027.624 ng/mL) . Intra- and inter-day accuracy and precision for quality control samples were within ±15% (bias and CV) . In contrast, methods employing non-isotopic internal standards (e.g., structural analogs such as trifluridine) for ribociclib quantification have been reported but lack the co-elution and ionization-matched behavior of a deuterated analog, requiring more extensive matrix effect evaluation . The Burke et al. (2023) multi-analyte method, which used ribociclib-D6 as the IS for ribociclib alongside separate deuterated IS for palbociclib and abemaciclib, achieved overall accuracy of 94.7%–107% and precision of 1.2%–8.2% (within-run) and 0.6%–7.5% (between-run) across a 5–2000 ng/mL range, with consistent analyte recoveries of 110%–129% . The Martinez-Chavez et al. (2019) method extended this performance to multiple matrices (human plasma, mouse plasma, liver, kidney, spleen, brain, and small intestine homogenates), achieving accuracy and precision within ±15% (±20% at LLOQ) across a 2–200 ng/mL calibration range for all three CDK4/6 inhibitors .

matrix effect extraction recovery bioanalytical method validation FDA BMV guidance

Parent Compound CDK4/6 Biochemical Selectivity Profile: Ribociclib versus Palbociclib and Abemaciclib at the Molecular Target Level

Although CDK 4/6 Inhibitor-D6 itself serves as an analytical internal standard and is not used for pharmacological studies, its parent compound Ribociclib possesses a distinct biochemical selectivity profile that differentiates it from the other two FDA-approved CDK4/6 inhibitors . Ribociclib exhibits IC50 values of 10 nM against CDK4/cyclin D1 and 39 nM against CDK6/cyclin D1, with a CDK4:CDK6 selectivity ratio of approximately 1:3.9 . By comparison, palbociclib shows IC50 values of 11 nM (CDK4) and 16 nM (CDK6) — a near-equipotent profile (ratio ~1:1.5) — while abemaciclib is more potent at both targets (CDK4: 2 nM; CDK6: 10 nM) but with broader kinome activity against CDK9 (IC50 57 nM) that ribociclib and palbociclib lack . All three compounds share >1,000-fold selectivity over CDK1/cyclin B (>10,000 nM for ribociclib and palbociclib; 1,627 nM for abemaciclib), though abemaciclib's lower CDK1 selectivity may contribute to its distinct toxicity profile (diarrhea/fatigue vs. neutropenia) . These pharmacological differences determine which deuterated internal standard is appropriate for a given study: laboratories quantifying ribociclib in preclinical or clinical samples must use ribociclib-d6, as the pharmacological selectivity profile of the parent drug dictates that palbociclib-d4 and abemaciclib-d8 are analytically incompatible.

CDK4/6 inhibitor selectivity kinase profiling biochemical IC50 neutropenia risk

Regulatory-Ready Characterization for ANDA and Pharmacopeial Traceability: Differentiating Pre-Qualified from Research-Grade Deuterated Standards

CDK 4/6 Inhibitor-D6 is supplied with detailed Certificate of Analysis (CoA) and characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production of ribociclib . Suppliers provide traceability against pharmacopeial standards (USP or EP) based on feasibility . This regulatory-grade characterization distinguishes CDK 4/6 Inhibitor-D6 from research-grade deuterated compounds that lack the documentation chain required for GMP/GLP environments. The FDA's 2018 Bioanalytical Method Validation guidance emphasizes that the identity, purity, and stability of the internal standard must be established and documented . In the Posocco et al. (2024) TDM method validation, ribociclib-d6 was used alongside other deuterated internal standards (palbociclib-d8, abemaciclib-d8) for simultaneous quantification of all three CDK4/6 inhibitors plus letrozole and abemaciclib metabolites (M2, M20) in human plasma, with the complete validation meeting all regulatory acceptance criteria for linearity, accuracy, precision, selectivity, sensitivity, matrix effects, and carryover . The incurred sample reanalysis percent difference in patient samples ranged from -11.2% to 7.0%, confirming method reproducibility suitable for regulatory submission .

ANDA submission pharmacopeial traceability reference standard qualification GMP quality control

Multi-Matrix and Multi-Species Validation Breadth: Ribociclib-d6 Supports Plasma, DBS, Tissue Homogenate, and Microdialysate Workflows

CDK 4/6 Inhibitor-D6 has been validated as the internal standard across an exceptionally broad range of biological matrices, exceeding the demonstrated scope of many competing deuterated CDK4/6 inhibitor internal standards. Documented matrices include: (i) rat plasma (Alshogran et al. 2023, protein precipitation, 1.008–1027.624 ng/mL) ; (ii) mouse plasma and Ringer's solution for cerebral microdialysis (Kala et al. 2017, SPE and direct injection, LLOQ 62.5 ng/mL and 0.1 ng/mL) ; (iii) human plasma and mouse tissue homogenates including liver, kidney, spleen, brain, and small intestine (Martinez-Chavez et al. 2019, protein precipitation, 2–200 ng/mL) ; (iv) human dried blood spots (Braal et al. 2021, liquid-liquid extraction, 10.0–1000 ng/mL, within-run precision ≤10.6%, between-run precision ≤1.07%, accuracy 100–103%) ; (v) human plasma for multi-analyte TDM (Burke et al. 2023, protein precipitation, 5–2000 ng/mL, accuracy 94.7%–107%) ; and (vi) human plasma for simultaneous CDK4/6 inhibitor + endocrine therapy quantification (Posocco et al. 2024, protein precipitation + methanol dilution) . No other deuterated CDK4/6 inhibitor internal standard has published validation across such a diversity of matrices and species, giving ribociclib-d6 the most extensively documented applicability profile in the class.

dried blood spot tissue distribution cerebral microdialysis multi-matrix bioanalysis

CDK 4/6 Inhibitor-D6: Validated Application Scenarios for Bioanalytical and Pharmaceutical Procurement


Therapeutic Drug Monitoring (TDM) of Ribociclib in Clinical Plasma Samples Using LC-MS/MS

CDK 4/6 Inhibitor-D6 is the validated internal standard of choice for clinical TDM assays quantifying ribociclib in human plasma. The Burke et al. (2023) and Posocco et al. (2024) methods demonstrated accuracy (94.7%–107%), within-run precision (1.2%–8.2%), and between-run precision (0.6%–7.5%) across clinically relevant concentration ranges (5–2000 ng/mL and 120–6000 ng/mL, respectively), with incurred sample reanalysis confirming method reproducibility (ISR difference -11.2% to 7.0%) . These performance characteristics meet FDA BMV (2018) and ICH M10 acceptance criteria, supporting the internal standard's use in clinical pharmacokinetic studies and routine TDM workflows.

Generic Ribociclib ANDA Bioequivalence Studies Requiring Regulatory-Grade Internal Standards

For pharmaceutical companies developing generic ribociclib formulations under ANDA pathways, CDK 4/6 Inhibitor-D6 provides a regulatory-compliant internal standard with documented traceability against USP/EP pharmacopeial standards . The detailed Certificate of Analysis, isotopic enrichment certification (≥98% D6), and established stability data (storage at 4°C sealed; -80°C for 6 months in solvent; -20°C for 1 month in solvent) satisfy FDA requirements for internal standard characterization in bioequivalence studies, reducing the risk of analytical method rejection during regulatory review.

Preclinical Pharmacokinetic and Tissue Distribution Studies Across Multiple Matrices and Species

For laboratories conducting preclinical ADME studies of ribociclib or its formulations (e.g., nanoparticle formulations as demonstrated by Alshogran et al. 2023 ), CDK 4/6 Inhibitor-D6 has been validated in rat plasma, mouse plasma, and mouse tissue homogenates (liver, kidney, spleen, brain, and small intestine) using a unified protein precipitation LC-MS/MS method . The validated calibration range spanning three orders of magnitude (1.008–1027.624 ng/mL in rat plasma; 2–200 ng/mL in mouse tissue homogenates) accommodates both low-concentration tissue distribution samples and high-concentration plasma samples, eliminating the need to switch internal standards across study phases.

Dried Blood Spot (DBS) Microsampling for Decentralized Clinical Trials and Pediatric PK Studies

CDK 4/6 Inhibitor-D6 has been validated for ribociclib quantification in dried blood spot samples (Braal et al. 2021), achieving an LLOQ of 10.0 ng/mL with within-run precision ≤10.6% and between-run precision ≤1.07%, and demonstrating strong correlation (R² >0.97) between DBS and venous plasma concentrations from breast cancer patients . The method showed no hematocrit influence across 0.20–0.40 L/L, making this internal standard suitable for microsampling-based clinical studies where venous sampling is impractical, such as pediatric oncology trials or decentralized trial settings.

Quote Request

Request a Quote for CDK 4/6 Inhibitor-D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.